molecular formula C12H10FN3O4 B15263649 Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B15263649
M. Wt: 279.22 g/mol
InChI Key: OVIPLYBOXGBDOQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted pyrazoles: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
  • Ethyl 1-(3-bromophenyl)-4-nitro-1H-pyrazole-3-carboxylate
  • Ethyl 1-(3-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 1-(3-fluorophenyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3

InChI Key

OVIPLYBOXGBDOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC(=CC=C2)F

Origin of Product

United States

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